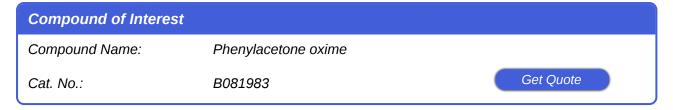


Solubility Profile of Phenylacetone Oxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **phenylacetone oxime** in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthesis and purification methodologies, alongside standardized experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. **Phenylacetone oxime** (C₉H₁₁NO, Molar Mass: 149.19 g/mol) is a crystalline solid with a melting point in the range of 63-68°C.[1][2] Its structure, containing a polar oxime group and a nonpolar phenyl group, results in a nuanced solubility profile. The general principle of "like dissolves like" is a useful starting point for understanding its behavior in various solvents.

Data Presentation: Qualitative Solubility of Phenylacetone Oxime

While specific quantitative solubility values (e.g., in g/100 mL) for **phenylacetone oxime** are not readily available in the reviewed literature, its behavior in different solvents can be inferred from common laboratory practices such as synthesis and purification. The following table summarizes these qualitative observations.



Solvent	Solvent Type	Qualitative Solubility	Rationale <i>l</i> Reference
Water	Polar Protic	Sparingly soluble to insoluble	The precursor, phenylacetone, has limited water solubility. While the oxime group adds polarity, the significant nonpolar phenyl ring likely limits aqueous solubility.
Ethanol	Polar Protic	Soluble	Phenylacetone oxime is often recrystallized from ethanol, indicating good solubility, particularly at elevated temperatures.[2] A 3:1 ethanol/water mixture is also used as a solvent system in its synthesis.[3]
Methanol	Polar Protic	Likely Soluble	Similar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate phenylacetone oxime.
Acetone	Polar Aprotic	Likely Soluble	As a polar aprotic solvent, acetone is generally a good solvent for moderately polar organic compounds.
Diethyl Ether	Nonpolar	Soluble	Purification of phenylacetone oxime



			can be achieved through recrystallization from ether, suggesting good solubility.[2]
Chloroform	Nonpolar	Likely Soluble	Chloroform is a common solvent for a wide range of organic compounds and is expected to dissolve phenylacetone oxime.
Dichloromethane	Polar Aprotic	Likely Soluble	Dichloromethane is a versatile solvent capable of dissolving many organic compounds.

Note: "Likely Soluble" indicates a high probability of solubility based on the compound's structure and the solvent's properties, though not explicitly stated in the referenced literature.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a solid organic compound like **phenylacetone oxime**. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of **phenylacetone oxime** in a range of solvents.

Materials:

Phenylacetone oxime

 A selection of test solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, chloroform, dichloromethane)



- Small test tubes
- Vortex mixer
- Spatula
- Graduated pipette or dropper

Procedure:

- Place approximately 10-20 mg of **phenylacetone oxime** into a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.
- After each addition, cap the test tube and vortex for 30 seconds.
- Visually inspect the solution for the presence of undissolved solid.
- Record the compound as "soluble," "sparingly soluble," or "insoluble" at that concentration.
- Repeat the procedure for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **phenylacetone oxime** in a specific solvent at a given temperature.

Materials:

- Phenylacetone oxime
- Chosen solvent
- Erlenmeyer flasks with stoppers
- · Orbital shaker or magnetic stirrer with stir bars
- Constant temperature bath



- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

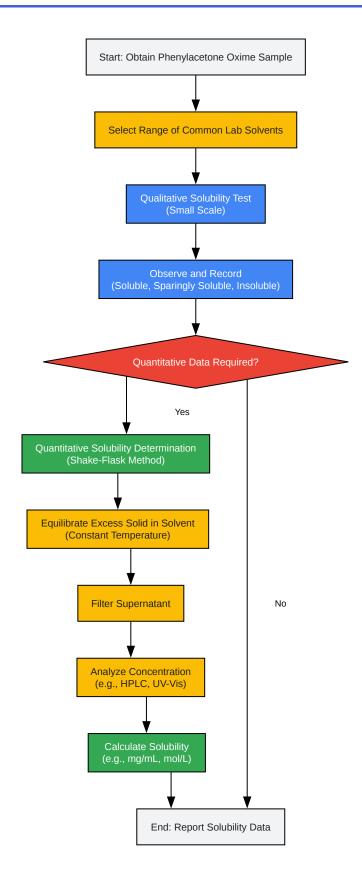
Procedure:

- Prepare a saturated solution by adding an excess amount of phenylacetone oxime to a known volume of the solvent in an Erlenmeyer flask. The excess solid should be clearly visible.
- Seal the flask and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Once equilibrium is established, allow the solution to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
- Filter the withdrawn sample through a syringe filter compatible with the solvent.
- Quantify the concentration of **phenylacetone oxime** in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).
- Calculate the solubility in desired units (e.g., mg/mL, mol/L).

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.





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Caption: Workflow for Solubility Determination of Phenylacetone Oxime.



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